An In-Depth Technical Guide to the Physical Properties of N-Tosyl-2-methylazetidine
An In-Depth Technical Guide to the Physical Properties of N-Tosyl-2-methylazetidine
Introduction
N-tosyl-2-methylazetidine, a four-membered nitrogen-containing heterocycle, represents a valuable building block in modern organic synthesis and medicinal chemistry. The azetidine scaffold is a privileged motif found in numerous bioactive molecules and approved pharmaceuticals. Its conformational rigidity and sp³-rich character can impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility, making it an attractive component in drug design.[1] The N-tosyl group serves a dual purpose: it activates the azetidine ring toward nucleophilic attack for further functionalization and acts as a robust protecting group.[2]
A comprehensive understanding of the physical properties of N-tosyl-2-methylazetidine is paramount for its effective use. These properties govern its behavior in reaction media, influence purification strategies, and are critical for quality control. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, offering both established data for analogous structures and expert-driven predictions. It is designed to equip researchers, chemists, and drug development professionals with the technical insights necessary for its synthesis, characterization, and application.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its handling, reactivity, and formulation. While specific experimental data for N-tosyl-2-methylazetidine is not widely cataloged in commercial databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Summary of Physicochemical Data
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₅NO₂S | Calculated |
| Molecular Weight | 225.31 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the solid nature of the analogous N-tosylazetidine.[2] |
| Melting Point | Not experimentally reported in available literature. Expected to be near the range of its unsubstituted analog, 119-122 °C. | The melting point of N-tosylazetidine is 119-122 °C.[2] The 2-methyl group may slightly raise or lower this value depending on crystal packing efficiency. |
| Boiling Point | Not applicable; likely to decompose at atmospheric pressure before boiling. | High molecular weight and polarity suggest decomposition at elevated temperatures. |
| Solubility | Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in non-polar alkanes and very poorly soluble in water. | The large, relatively non-polar tosyl group and hydrocarbon backbone dominate, while the sulfonyl and nitrogen atoms provide some polarity. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-tosyl-2-methylazetidine. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of N-tosyl-2-methylazetidine. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Causality of Method Choice: ¹H and ¹³C NMR provide a complete map of the proton and carbon framework of the molecule. The chemical shift of each nucleus is uniquely influenced by its local electronic environment, and spin-spin coupling between adjacent protons reveals connectivity, allowing for definitive structural assignment.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
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Aromatic Protons (Tosyl Group): Two doublets would be expected in the aromatic region, integrating to 2 protons each.
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~δ 7.75 ppm (d, 2H): Protons ortho to the sulfonyl group, deshielded.
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~δ 7.35 ppm (d, 2H): Protons meta to the sulfonyl group.
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Azetidine Ring Protons:
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~δ 4.0-4.2 ppm (m, 1H): The methine proton at the C2 position (CH-CH₃), deshielded by the adjacent nitrogen and tosyl group.
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~δ 3.6-3.8 ppm (m, 1H): One of the protons on C4.
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~δ 3.0-3.2 ppm (m, 1H): The second proton on C4.
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~δ 2.0-2.4 ppm (m, 2H): The two diastereotopic protons on C3.
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Methyl Protons:
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~δ 2.45 ppm (s, 3H): The singlet for the methyl group on the tosyl ring.
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~δ 1.3-1.5 ppm (d, 3H): The doublet for the methyl group at the C2 position of the azetidine ring, coupled to the C2 proton.
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Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
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Aromatic Carbons (Tosyl Group): Four signals are expected.
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~δ 144 ppm: Quaternary carbon attached to the sulfur atom.
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~δ 134 ppm: Quaternary carbon para to the sulfur atom (bearing the methyl group).
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~δ 130 ppm: Carbons meta to the sulfonyl group.
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~δ 128 ppm: Carbons ortho to the sulfonyl group.
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Azetidine Ring Carbons: Three distinct signals are expected.
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~δ 55-60 ppm: C2 carbon, shifted downfield by the nitrogen.
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~δ 48-52 ppm: C4 carbon.
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~δ 25-30 ppm: C3 carbon.
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Methyl Carbons:
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~δ 21.5 ppm: Tosyl methyl carbon.
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~δ 15-20 ppm: C2-methyl carbon.
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Mass Spectrometry (MS)
Causality of Method Choice: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form [M+H]⁺.
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Expected Molecular Ion: For C₁₁H₁₅NO₂S, the exact mass is 225.0823. In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 226.0896.
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Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the tosyl group, leading to a prominent peak corresponding to the tosyl fragment (m/z 155) or the loss of the tosyl group from the molecular ion.
Experimental Methodologies
To ensure scientific rigor, the physical properties of a newly synthesized batch of N-tosyl-2-methylazetidine must be determined experimentally. The following protocols outline the standard procedures.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of N-tosyl-2-methylazetidine.
Protocol 1: Melting Point Determination
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Sample Preparation: Place a small amount (1-2 mg) of the dry, purified crystalline solid into a capillary tube, sealed at one end.
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Instrumentation: Insert the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
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Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.
Protocol 2: NMR Spectrum Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
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Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Impact of Physical Properties on Application
The interplay between a molecule's structure and its physical properties is critical for its application, particularly in drug development.
Caption: Relationship between molecular structure, physical properties, and applications.
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Solubility: The predicted solubility profile is crucial for selecting appropriate solvent systems for chemical reactions and for purification by chromatography. In a pharmaceutical context, aqueous solubility is a key determinant of bioavailability, and the relative insolubility of this compound would likely require formulation strategies to enhance its delivery.
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Melting Point & Crystallinity: A sharp, defined melting point is a primary indicator of purity. The crystalline nature of the solid is advantageous for purification via recrystallization and ensures stability during storage.
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Stability: The N-tosyl group provides significant stability compared to an unprotected azetidine. However, the inherent ring strain of the four-membered ring makes it susceptible to ring-opening reactions under appropriate acidic or nucleophilic conditions, a property that is exploited in its synthetic applications.[2]
Conclusion
N-tosyl-2-methylazetidine is a synthetically useful building block whose physical properties are integral to its successful application. This guide has established its core physicochemical and spectroscopic characteristics through a combination of data from analogous compounds and expert-based predictions. The provided protocols for experimental determination offer a clear path for researchers to validate these properties, ensuring data quality and reproducibility. A thorough grasp of these fundamental characteristics enables chemists to optimize reaction conditions, streamline purification processes, and rationally incorporate this valuable motif into complex target molecules for pharmaceutical and materials science research.
References
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MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. RSC Advances. Available at: [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules. Available at: [Link]
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ResearchGate. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2015). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
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ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). 2-Methylazetidine. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
